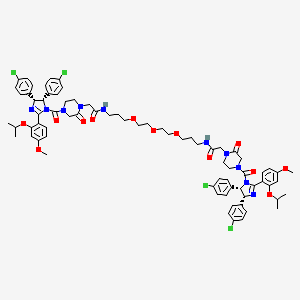

PROTAC MDM2 Degrader-1

Description

BenchChem offers high-quality PROTAC MDM2 Degrader-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC MDM2 Degrader-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H84Cl4N10O13/c1-47(2)100-61-41-57(95-5)25-27-59(61)71-81-67(49-9-17-53(75)18-10-49)69(51-13-21-55(77)22-14-51)87(71)73(93)85-33-31-83(65(91)45-85)43-63(89)79-29-7-35-97-37-39-99-40-38-98-36-8-30-80-64(90)44-84-32-34-86(46-66(84)92)74(94)88-70(52-15-23-56(78)24-16-52)68(50-11-19-54(76)20-12-50)82-72(88)60-28-26-58(96-6)42-62(60)101-48(3)4/h9-28,41-42,47-48,67-70H,7-8,29-40,43-46H2,1-6H3,(H,79,89)(H,80,90)/t67-,68-,69+,70+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFZQNOXRSZHMG-PQMVWXROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5[C@H]([C@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H84Cl4N10O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1463.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PROTAC MDM2 Degrader-1 chemical structure and synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PROTAC MDM2 Degrader-1, a novel bivalent molecule designed to induce the degradation of the E3 ubiquitin ligase MDM2. As a key negative regulator of the p53 tumor suppressor, MDM2 is a prime target in oncology. This document details the chemical structure, synthesis, and mechanism of action of PROTAC MDM2 Degrader-1. Furthermore, it presents available quantitative data on its biological activity and provides detailed protocols for key experimental assays to facilitate its study and application in a research environment.

Introduction

PROteolysis TArgeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. PROTAC MDM2 Degrader-1 is a unique member of this class, functioning as a "homo-PROTAC." It is composed of two MDM2 inhibitor moieties joined by a chemical linker. This design enables the molecule to simultaneously bind to two MDM2 proteins, inducing their dimerization and subsequent auto-ubiquitination and degradation by the proteasome. By degrading MDM2, PROTAC MDM2 Degrader-1 leads to the stabilization and activation of the p53 tumor suppressor, a critical mechanism for inhibiting cancer cell growth.

Chemical Structure and Properties

PROTAC MDM2 Degrader-1 is a complex molecule comprising two identical MDM2-binding ligands connected by a flexible linker.

Chemical Structure:

Physicochemical Properties:

| Property | Value |

| CAS Number | 2249944-98-5 |

| Molecular Formula | C₇₄H₈₄Cl₄N₁₀O₁₃ |

| Molecular Weight | 1463.33 g/mol |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of PROTAC MDM2 Degrader-1 is detailed in patent CN108610333A. The general synthetic strategy involves the preparation of the MDM2 inhibitor warhead, followed by the coupling of two of these warhead molecules to a suitable linker.

Synthetic Scheme Overview:

A detailed, step-by-step synthesis protocol is proprietary and contained within the referenced patent. The key steps generally involve:

-

Synthesis of the MDM2 inhibitor core: This typically involves a multi-step organic synthesis to construct the substituted piperidinone scaffold that is crucial for binding to MDM2.

-

Functionalization for linker attachment: The MDM2 inhibitor is modified to introduce a reactive group (e.g., a carboxylic acid or an amine) that can be used for conjugation to the linker.

-

Linker synthesis: A bifunctional linker with appropriate length and chemical properties is synthesized separately.

-

Coupling reaction: Two equivalents of the functionalized MDM2 inhibitor are reacted with one equivalent of the bifunctional linker to yield the final PROTAC MDM2 Degrader-1 molecule. Purification is typically achieved through chromatographic techniques.

Mechanism of Action and Signaling Pathway

PROTAC MDM2 Degrader-1 operates through a novel mechanism of action that leverages the inherent E3 ligase activity of MDM2 against itself.

Signaling Pathway Diagram:

Caption: Mechanism of action of PROTAC MDM2 Degrader-1.

Logical Workflow for Studying PROTAC MDM2 Degrader-1:

Caption: Experimental workflow for evaluating PROTAC MDM2 Degrader-1.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of PROTAC MDM2 Degrader-1.

| Cell Line | Assay | Concentration | Incubation Time | Result |

| A549 | Western Blot | 5 µM | 12 h | Reduction in MDM2 protein levels and increase in p53 protein levels.[1] |

| A549 | Western Blot | 20 µM | 12 h | Further reduction in MDM2 and increase in p53 compared to 5 µM.[1] |

Further quantitative data such as DC₅₀ (half-maximal degradation concentration) and IC₅₀ (half-maximal inhibitory concentration) values in a broader range of cell lines are currently not publicly available but are crucial for a comprehensive understanding of the degrader's potency and efficacy.

Experimental Protocols

Western Blot Analysis for MDM2 and p53

This protocol is a general guideline and should be optimized for specific laboratory conditions and cell lines.

Materials:

-

PROTAC MDM2 Degrader-1

-

Cancer cell line of interest (e.g., A549)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MDM2, anti-p53, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Prepare a stock solution of PROTAC MDM2 Degrader-1 in DMSO.

-

Treat cells with varying concentrations of PROTAC MDM2 Degrader-1 (e.g., 0.1, 1, 5, 10, 20 µM) for desired time points (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples.

-

Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MDM2, p53, and a loading control overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of PROTAC MDM2 Degrader-1 on cell viability.

Materials:

-

PROTAC MDM2 Degrader-1

-

Cancer cell line of interest

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will not reach confluency during the assay (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of PROTAC MDM2 Degrader-1 in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

-

Incubation:

-

Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well.

-

Pipette up and down to dissolve the formazan crystals. The plate can be placed on a shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

-

Conclusion

PROTAC MDM2 Degrader-1 represents a promising therapeutic strategy for cancers with wild-type p53. Its unique homo-PROTAC mechanism of inducing MDM2 self-degradation offers a novel approach to activate the p53 pathway. This technical guide provides a foundational resource for researchers to understand and further investigate the potential of this molecule. Further studies are warranted to fully elucidate its efficacy, safety, and therapeutic potential in various cancer models.

References

The Rise of the "Self-Destruct" Button: A Technical Guide to MDM2 Homo-PROTACs

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted drug discovery. By hijacking the cell's natural protein disposal system, PROTACs can eliminate disease-causing proteins rather than merely inhibiting them. A particularly innovative strategy within this field is the development of homo-PROTACs, bifunctional molecules that induce the degradation of the very E3 ligase they recruit. This guide provides an in-depth technical overview of the discovery and development of MDM2 homo-PROTACs, a promising class of anti-cancer agents that trigger the self-destruction of the MDM2 oncoprotein.

The MDM2-p53 Axis: A Critical Target in Oncology

The tumor suppressor protein p53 plays a pivotal role in preventing cancer by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] The E3 ubiquitin ligase Murine Double Minute 2 (MDM2) is the primary negative regulator of p53.[1] In many cancers, MDM2 is overexpressed, leading to the excessive ubiquitination and subsequent proteasomal degradation of p53, thereby disabling its tumor-suppressive functions.[2] The intricate and critical nature of the MDM2-p53 interaction has made it a prime target for therapeutic intervention.

Homo-PROTACs: A Novel Strategy for MDM2 Degradation

Conventional MDM2 inhibitors aim to block the MDM2-p53 interaction, thereby stabilizing p53. However, a novel and compelling approach is to eliminate the MDM2 protein altogether. MDM2 homo-PROTACs are designed to achieve this by inducing the dimerization and subsequent auto-ubiquitination and degradation of MDM2.[2][3] These molecules typically consist of two MDM2-binding moieties linked together, enabling them to bridge two MDM2 molecules and trigger the E3 ligase activity of one to ubiquitinate the other, marking it for destruction by the proteasome.

Quantitative Analysis of MDM2 Homo-PROTAC Efficacy

The development of potent MDM2 homo-PROTACs has been guided by rigorous quantitative assessment of their biological activity. The following tables summarize key in vitro and in vivo data for pioneering MDM2 homo-PROTACs.

Table 1: In Vitro Activity of MDM2 Homo-PROTACs

| Compound | Cell Line | Binding Affinity (Ki, µM) | Degradation (DC50, µM) | Anti-proliferative Activity (IC50, µM) | Reference |

| 11a | A549 (NSCLC) | 0.1 | 1.01 | - | [4] |

| 11a-1 (enantiomer) | A549 (NSCLC) | Potent | Induces degradation at 2h | Potent | [2][4] |

| Compound 18 | A549 (NSCLC) | Highly competitive | Induces proteasome-dependent self-degradation | - | [4] |

NSCLC: Non-Small Cell Lung Cancer

Table 2: In Vivo Efficacy and Pharmacokinetics of MDM2 Homo-PROTAC 11a-1

| Parameter | Value | Species | Xenograft Model | Reference |

| Tumor Growth Inhibition (TGI) | 52% | Mice | A549 (NSCLC) | [2] |

| Terminal Half-life (t1/2) | 9.6 h | Rat | - | [5] |

| Area Under the Curve (AUC) | 42,835 h·ng/mL | Rat | - | [5] |

Visualizing the Mechanism and Workflow

To facilitate a deeper understanding of MDM2 homo-PROTACs, the following diagrams illustrate the key signaling pathway, the mechanism of action, and a typical experimental workflow.

Caption: The MDM2-p53 negative feedback loop.

Caption: MDM2 homo-PROTAC induced self-degradation.

Caption: A typical experimental workflow for evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of MDM2 homo-PROTACs.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of MDM2 homo-PROTACs on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

MDM2 homo-PROTAC stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the MDM2 homo-PROTAC in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for MDM2 and p53 Degradation

This protocol is used to quantify the levels of MDM2 and p53 proteins in cells treated with MDM2 homo-PROTACs.

Materials:

-

Cancer cell line

-

MDM2 homo-PROTAC

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MDM2, anti-p53, anti-GAPDH or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of the MDM2 homo-PROTAC for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Co-Immunoprecipitation (Co-IP) for MDM2 Dimerization

This protocol is used to demonstrate that MDM2 homo-PROTACs induce the dimerization of MDM2 in cells.

Materials:

-

Cancer cell line

-

MDM2 homo-PROTAC

-

Co-IP lysis buffer (non-denaturing)

-

Anti-MDM2 antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose beads

-

Anti-MDM2 antibody for Western blotting (from a different species or with a different epitope if possible)

-

IgG control antibody

Procedure:

-

Treat cells with the MDM2 homo-PROTAC or vehicle control.

-

Lyse the cells with a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads and an IgG control antibody for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-MDM2 antibody for immunoprecipitation overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with Co-IP lysis buffer.

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-MDM2 antibody. An increased band intensity in the homo-PROTAC-treated sample compared to the control indicates induced dimerization.

In-Cell Ubiquitination Assay

This protocol is used to confirm that the degradation of MDM2 is mediated by the ubiquitin-proteasome system.

Materials:

-

Cancer cell line

-

MDM2 homo-PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer

-

Anti-MDM2 antibody

-

Anti-ubiquitin antibody

Procedure:

-

Treat cells with the MDM2 homo-PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a specified time.

-

Lyse the cells and perform immunoprecipitation for MDM2 as described in the Co-IP protocol.

-

Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitination signal for MDM2 in the presence of the homo-PROTAC and the proteasome inhibitor confirms that the degradation is ubiquitin-dependent.

Conclusion and Future Perspectives

The discovery of MDM2 homo-PROTACs represents a significant advancement in the field of targeted protein degradation. By inducing the self-destruction of a key oncoprotein, these molecules offer a novel and potent therapeutic strategy for cancers with MDM2 overexpression. The data presented in this guide highlight the promising in vitro and in vivo activity of these compounds. Future research will likely focus on optimizing the pharmacokinetic properties of MDM2 homo-PROTACs, expanding their application to a wider range of cancers, and exploring their potential in combination therapies. The continued development of this innovative class of molecules holds great promise for the future of cancer treatment.

References

- 1. lornajane.net [lornajane.net]

- 2. Homo-PROTAC mediated suicide of MDM2 to treat non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. sketchviz.com [sketchviz.com]

An In-Depth Technical Guide to PROTAC MDM2 Degrader-1 and p53 Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC MDM2 Degrader-1, a proteolysis-targeting chimera designed to induce the degradation of the E3 ubiquitin ligase MDM2. By removing this key negative regulator, PROTAC MDM2 Degrader-1 robustly activates the p53 tumor suppressor pathway, offering a promising therapeutic strategy for cancers with wild-type p53. This document details the mechanism of action, presents key experimental data (using closely related compounds for illustrative purposes due to the limited public data on PROTAC MDM2 Degrader-1), and provides detailed protocols for the essential assays required to characterize this and similar molecules.

Introduction to PROTAC MDM2 Degrader-1

PROTAC MDM2 Degrader-1, also referred to as Compound 15a, is a unique type of PROTAC known as a homo-PROTAC. Unlike conventional PROTACs that recruit a separate E3 ligase to the target protein, PROTAC MDM2 Degrader-1 is a homobifunctional molecule. It is composed of two MDM2-binding ligands joined by a chemical linker[1][2]. This design leverages the inherent E3 ligase activity of MDM2 to trigger its own ubiquitination and subsequent degradation by the proteasome[1].

The degradation of MDM2 disrupts the MDM2-p53 negative feedback loop. Under normal physiological conditions, MDM2 keeps p53 levels low by targeting it for degradation. By eliminating MDM2, PROTAC MDM2 Degrader-1 leads to the stabilization and accumulation of p53 protein[1]. Activated p53 can then transcriptionally regulate its target genes to induce cell-cycle arrest, apoptosis, and senescence, thereby exerting its tumor-suppressive functions.

Chemical Properties of PROTAC MDM2 Degrader-1 [3][4]

| Property | Value |

| Chemical Formula | C₇₄H₈₄Cl₄N₁₀O₁₃ |

| Molecular Weight | 1463.33 g/mol |

| CAS Number | 2249944-98-5 |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of PROTAC MDM2 Degrader-1 is the induction of MDM2 self-degradation. This initiates a signaling cascade that results in the activation of the p53 pathway.

Caption: Mechanism of Action of PROTAC MDM2 Degrader-1 and subsequent p53 pathway activation.

Quantitative Data

While specific quantitative data for PROTAC MDM2 Degrader-1 is not extensively available in the public domain, the following tables present representative data from other well-characterized MDM2 PROTACs to illustrate the expected potency and efficacy.

Table 1: Representative Degradation Potency of MDM2 PROTACs

| Compound | DC₅₀ (MDM2 Degradation) | Cell Line | Time (hours) | Reference |

| MD-224 | < 1 nM | RS4;11 | 2 | [5][6] |

| MD-4251 | 0.2 nM | RS4;11 | 2 | [7] |

| YX-02-030 | Not specified (effective at 1 µM) | MDA-MB-231 | 24 | [8] |

Table 2: Representative Anti-proliferative Activity of MDM2 PROTACs

| Compound | IC₅₀ (Cell Growth Inhibition) | Cell Line | p53 Status | Reference |

| MD-224 | 1.5 nM | RS4;11 | Wild-Type | [5][9] |

| YX-02-030 | 4.0 - 5.3 µM | TNBC cell lines | Mutant | [8] |

| MG-277 | 1.3 nM | RS4;11 | Wild-Type | [10] |

Table 3: Representative Binding Affinities of MDM2-targeting Molecules

| Compound | Binding Affinity (Kᵢ or IC₅₀) to MDM2 | Assay | Reference |

| MI-1061 (MDM2 inhibitor) | 9.5 nM (IC₅₀) | Fluorescence Polarization | [10] |

| YX-02-030 | 35 nM (KD) | Surface Plasmon Resonance | [8] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize PROTAC MDM2 Degrader-1.

Western Blotting for MDM2 Degradation and p53 Accumulation

This protocol is for assessing the levels of MDM2 and p53 protein in cells following treatment with a PROTAC.

Caption: Workflow for Western Blot analysis of MDM2 and p53 levels.

Materials:

-

A549 cells (or other relevant cancer cell line with wild-type p53)

-

PROTAC MDM2 Degrader-1

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Precast polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-MDM2, mouse anti-p53, mouse anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of PROTAC MDM2 Degrader-1 (e.g., 0, 1, 5, 10, 20 µM) for different time points (e.g., 2, 4, 8, 12, 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against MDM2, p53, and GAPDH overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash the membrane again three times with TBST.

-

Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Quantify the band intensities using appropriate software and normalize to the loading control (GAPDH).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the PROTAC.

Materials:

-

Cancer cell line (e.g., A549)

-

PROTAC MDM2 Degrader-1

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of PROTAC MDM2 Degrader-1 for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the MDM2-PROTAC-MDM2 ternary complex. A two-step Co-IP may be necessary for homo-PROTACs.

Materials:

-

Cells expressing tagged versions of MDM2 (e.g., FLAG-MDM2 and HA-MDM2)

-

PROTAC MDM2 Degrader-1

-

Co-IP lysis buffer

-

Anti-FLAG antibody conjugated to beads

-

Anti-HA antibody

-

Protein A/G beads

-

Wash buffer

-

Elution buffer

Procedure:

-

Cell Transfection and Treatment: Co-transfect cells with plasmids encoding FLAG-MDM2 and HA-MDM2. Treat the cells with PROTAC MDM2 Degrader-1 for a short period (e.g., 1-2 hours) to capture the ternary complex before degradation.

-

Cell Lysis: Lyse the cells in Co-IP lysis buffer.

-

First Immunoprecipitation: Incubate the cell lysate with anti-FLAG beads to pull down FLAG-MDM2 and its binding partners.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads.

-

Second Immunoprecipitation: Incubate the eluate with an anti-HA antibody, followed by the addition of Protein A/G beads to pull down HA-MDM2.

-

Washing: Wash the beads again to remove non-specific binders.

-

Western Blot Analysis: Elute the proteins from the second IP and analyze by Western blotting using antibodies against FLAG and HA to detect the co-immunoprecipitated proteins.

Quantitative PCR (qPCR) for p53 Target Gene Expression

This protocol measures the mRNA levels of p53 target genes to confirm the functional activation of p53.

Materials:

-

Treated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., CDKN1A (p21), PUMA, NOXA) and a housekeeping gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

-

Real-time PCR system

Procedure:

-

RNA Extraction: Extract total RNA from cells treated with PROTAC MDM2 Degrader-1 and control cells using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the treated samples relative to the control samples, normalized to the housekeeping gene.

Selectivity and Off-Target Effects

A critical aspect of drug development is understanding the selectivity of a compound. For PROTAC MDM2 Degrader-1, it is important to assess its effects on other proteins. Global proteomic studies, such as mass spectrometry-based approaches, can be employed to determine the selectivity profile of the degrader across the entire proteome. While specific selectivity data for PROTAC MDM2 Degrader-1 is not publicly available, related MDM2 PROTACs have demonstrated high selectivity for MDM2 with minimal off-target degradation[11].

Conclusion

PROTAC MDM2 Degrader-1 represents an innovative approach to cancer therapy by targeting MDM2 for self-degradation, leading to the robust activation of the p53 tumor suppressor pathway. The in-depth characterization of this and similar molecules, through the experimental protocols outlined in this guide, is essential for advancing our understanding of their therapeutic potential. While quantitative data for this specific compound is limited, the provided information on related, well-studied MDM2 PROTACs offers valuable insights into the expected efficacy of this class of molecules. Further research is warranted to fully elucidate the clinical potential of PROTAC MDM2 Degrader-1 in the treatment of cancers harboring wild-type p53.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MDM2 PROTAC | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. PROTAC MDM2 Degrader-1 | MDM2 degrader | CAS# 2249944-98-5 | InvivoChem [invivochem.com]

- 4. glpbio.com [glpbio.com]

- 5. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

An In-Depth Technical Guide to PROTAC MDM2 Degrader-1 and the Ubiquitin-Proteasome System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's native ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins. Murine double minute 2 (MDM2) is a high-interest oncology target; as an E3 ubiquitin ligase, it is the primary negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to p53 inactivation. PROTAC MDM2 Degrader-1 is a specialized homo-PROTAC , a bifunctional molecule where both ends are ligands for MDM2.[1] This unique architecture induces MDM2 to mediate its own ubiquitination and subsequent degradation.[2] The resulting decrease in cellular MDM2 levels prevents the degradation of p53, leading to its accumulation, activation, and the induction of downstream tumor-suppressive pathways like apoptosis and cell cycle arrest.[3] This guide details the core mechanisms, quantitative data, and key experimental protocols associated with PROTAC MDM2 Degrader-1.

The Ubiquitin-Proteasome System (UPS)

The UPS is a critical cellular machinery for protein degradation, maintaining protein homeostasis and regulating numerous cellular processes. The system functions through a three-enzyme cascade:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin (Ub) in an ATP-dependent manner.

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated Ub from E1.

-

E3 (Ubiquitin Ligase): The substrate recognition component. It binds to both the E2-Ub complex and the target protein, facilitating the transfer of Ub to a lysine residue on the target.

This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome . The proteasome is a large protein complex that unfolds, deubiquitinates, and proteolytically cleaves the tagged protein into small peptides.

References

In-Depth Technical Guide: PROTAC MDM2 Degrader-1 for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[1] Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2] In many cancers where p53 remains wild-type, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[1] This makes the p53-MDM2 interaction a prime target for therapeutic intervention.

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins rather than just inhibiting them.[3] "PROTAC MDM2 Degrader-1" is a specific type of PROTAC known as a homo-PROTAC. It is a heterobifunctional molecule where both ends bind to the MDM2 protein. This unique mechanism utilizes MDM2's own E3 ligase functionality to induce its self-ubiquitination and subsequent degradation by the proteasome.[4] The degradation of MDM2 leads to the stabilization and accumulation of p53, thereby restoring its tumor-suppressive activities. This technical guide provides a comprehensive overview of PROTAC MDM2 Degrader-1, including its mechanism of action, chemical properties, and detailed protocols for its evaluation in cancer research.

Chemical Properties of PROTAC MDM2 Degrader-1

| Property | Value |

| Molecular Formula | C₇₄H₈₄Cl₄N₁₀O₁₃ |

| Molecular Weight | 1463.33 g/mol |

| CAS Number | 2249944-98-5 |

| Appearance | White to off-white solid powder |

| SMILES | ClC1C=CC(=CC=1)[C@H]1--INVALID-LINK--Cl)N=C(C2C=CC(=CC=2OC(C)C)OC)N1C(N1CC(N(CC(NCCCOCCOCCOCCCNC(CN2C(CN(CC2)C(N2C(C3C=CC(=CC=3OC(C)C)OC)=N--INVALID-LINK--Cl)[C@@H]2C2C=CC(=CC=2)Cl)=O)=O)=O)=O)CC1)=O)=O |

Data sourced from InvivoChem.[5]

Mechanism of Action and Signaling Pathway

PROTAC MDM2 Degrader-1 functions as a homo-PROTAC, inducing the self-degradation of MDM2. This leads to the stabilization of p53, allowing it to exert its tumor-suppressive functions.

Quantitative Data Summary

For illustrative purposes, the following table presents data for a well-characterized MDM2 PROTAC, MD-224 . This data should be considered as a representative example of the potency that can be achieved with MDM2-targeting PROTACs.

Table 1: Efficacy of MD-224 (Illustrative Example)

| Cell Line | Assay Type | Parameter | Value | Reference |

| RS4;11 | Cell Growth Inhibition | IC₅₀ | 1.5 nM | [6] |

| RS4;11 | MDM2 Degradation | DC₅₀ | <1 nM (at 2 hours) | [6] |

| MV-4-11 | Cell Growth Inhibition | IC₅₀ | Low nM | [6] |

Experimental Protocols

The following are detailed, representative protocols for the evaluation of MDM2 degraders like PROTAC MDM2 Degrader-1.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, human lung carcinoma)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

PROTAC MDM2 Degrader-1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of PROTAC MDM2 Degrader-1 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the PROTAC dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot for MDM2 and p53 Levels

This protocol is used to determine the levels of MDM2 and p53 proteins in cells following treatment with the PROTAC.

Materials:

-

Cancer cell lines (e.g., A549)

-

PROTAC MDM2 Degrader-1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MDM2, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of PROTAC MDM2 Degrader-1 for a specified time (e.g., 12 hours).

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin to determine DC₅₀ and Dₘₐₓ values.

Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction

This protocol can be used to assess if the PROTAC disrupts the interaction between MDM2 and p53, although for a degrader, the primary effect is the reduction of MDM2 levels.

Materials:

-

Treated cell lysates

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody for immunoprecipitation (e.g., anti-MDM2)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blot (anti-p53, anti-MDM2)

Procedure:

-

Lyse treated and untreated cells with non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-MDM2) overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using antibodies against p53 and MDM2 to detect the interaction.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating a PROTAC like MDM2 Degrader-1.

Conclusion

PROTAC MDM2 Degrader-1 represents an innovative approach in cancer therapy by inducing the self-degradation of MDM2, a key negative regulator of the p53 tumor suppressor. This mechanism effectively restores p53's function, leading to anti-tumor effects. While detailed public data on its quantitative efficacy is limited, the provided protocols and workflows offer a robust framework for its investigation in a research setting. The unique homo-PROTAC modality of this compound makes it a valuable tool for studying the p53-MDM2 axis and for the development of novel cancer therapeutics. Further research is warranted to fully elucidate its therapeutic potential.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

PROTAC MDM2 Degrader-1: A Technical Guide for Studying MDM2 Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PROTAC MDM2 Degrader-1, a potent and specific tool for researchers studying the biology of the E3 ubiquitin ligase MDM2. This document details the mechanism of action, provides key quantitative data, outlines experimental protocols for its use, and visualizes relevant biological pathways and experimental workflows.

Introduction to PROTAC MDM2 Degrader-1

PROTAC MDM2 Degrader-1 (also known as compound 11a) is a Class I homo-PROTAC (Proteolysis Targeting Chimera) designed to induce the self-degradation of the MDM2 protein.[1][2] Unlike traditional hetero-PROTACs that recruit a separate E3 ligase to the target protein, this molecule is comprised of two MDM2 inhibitor moieties joined by a chemical linker.[1] This unique design leverages the inherent E3 ligase activity of MDM2 itself to facilitate its own ubiquitination and subsequent degradation by the proteasome in a "suicide" mechanism.[1]

By promoting the degradation of MDM2, this PROTAC effectively disrupts the MDM2-p53 negative feedback loop, leading to the stabilization and activation of the tumor suppressor protein p53.[1][2] This makes it a valuable tool for investigating the roles of MDM2 in cancer biology and other cellular processes.

Mechanism of Action

PROTAC MDM2 Degrader-1 functions by simultaneously binding to two MDM2 molecules, inducing their dimerization.[1] This induced proximity facilitates the trans-ubiquitination of one MDM2 molecule by the other within the dimer. The poly-ubiquitinated MDM2 is then recognized and degraded by the 26S proteasome.[1] The degradation of MDM2 leads to an accumulation of p53, which can then activate downstream pathways involved in cell cycle arrest and apoptosis.[2]

Figure 1: Mechanism of MDM2 self-degradation induced by PROTAC MDM2 Degrader-1.

Quantitative Biological Data

The following tables summarize the key in vitro performance metrics of PROTAC MDM2 Degrader-1 (Compound 11a).

Table 1: MDM2 Degradation Efficiency

| Parameter | Cell Line | Value | Incubation Time | Reference |

| DC50 | A549 | 1.01 µM | 24 hours | [2] |

| Dmax | A549 | >95% (at 2 µM) | 24 hours | [2] |

Table 2: MDM2 Binding Affinity

| Assay | Parameter | Value | Reference |

| Fluorescence Polarization | IC50 | 130 nM | [2] |

Table 3: Cell Viability

| Cell Line | IC50 | Incubation Time | Reference |

| A549 | 2.5 µM | 48 hours | [2] |

Experimental Protocols

Western Blotting for MDM2 Degradation

This protocol describes the assessment of MDM2 protein degradation in cells treated with PROTAC MDM2 Degrader-1.

Materials:

-

A549 cells (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

PROTAC MDM2 Degrader-1 (stock solution in DMSO)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, optional control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MDM2, anti-p53, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment: The following day, treat the cells with increasing concentrations of PROTAC MDM2 Degrader-1 (e.g., 0.1, 0.5, 1, 2.5, 5 µM) or DMSO as a vehicle control for the desired time period (e.g., 12 or 24 hours).[2] For a control experiment to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 for 1-2 hours before adding the degrader.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-MDM2, anti-p53, and anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Develop the blot using an ECL substrate and capture the signal with a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the MDM2 and p53 band intensities to the loading control. Calculate the percentage of MDM2 degradation relative to the vehicle-treated control.

Fluorescence Polarization (FP) Assay for MDM2 Binding

This protocol measures the binding affinity of PROTAC MDM2 Degrader-1 to MDM2 by assessing its ability to displace a fluorescently labeled p53-derived peptide.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled p53 peptide)

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

PROTAC MDM2 Degrader-1 (serial dilutions)

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of PROTAC MDM2 Degrader-1 in the assay buffer. Prepare a solution of MDM2 protein and the fluorescently labeled p53 peptide in the assay buffer.

-

Assay Setup: In a 384-well plate, add the MDM2 protein and the fluorescent peptide to each well. Then, add the serially diluted PROTAC MDM2 Degrader-1 or vehicle control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the degrader required to displace 50% of the fluorescent peptide from MDM2.[2]

Signaling Pathways and Experimental Workflows

The MDM2-p53 Signaling Pathway

MDM2 is a critical negative regulator of the p53 tumor suppressor. In unstressed cells, MDM2 binds to p53, inhibiting its transcriptional activity and promoting its ubiquitination and proteasomal degradation. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation of downstream target genes that control cell fate.

Figure 2: Simplified MDM2-p53 signaling pathway.

Impact of PROTAC MDM2 Degrader-1 on the MDM2-p53 Pathway

By inducing the degradation of MDM2, PROTAC MDM2 Degrader-1 removes the primary negative regulator of p53. This leads to the accumulation of active p53, which can then more effectively induce cell cycle arrest and apoptosis.

Figure 3: Logical flow of the impact of PROTAC MDM2 Degrader-1 on the MDM2-p53 axis.

Experimental Workflow for Characterizing MDM2 Degradation

The following diagram illustrates a typical workflow for characterizing the activity of PROTAC MDM2 Degrader-1 in a cellular context.

Figure 4: A typical experimental workflow for studying MDM2 degradation.

Conclusion

PROTAC MDM2 Degrader-1 is a powerful chemical tool for the targeted degradation of MDM2. Its unique homo-PROTAC mechanism of action provides a specific and efficient means to study the consequences of MDM2 removal in various biological systems. The data and protocols provided in this guide offer a solid foundation for researchers to incorporate this innovative molecule into their studies of the critical MDM2-p53 axis and its role in health and disease.

References

An In-depth Technical Guide to the Target Selectivity and Specificity of PROTAC MDM2 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity and specificity of PROTAC MDM2 Degrader-1, a novel proteolysis-targeting chimera designed to induce the self-degradation of the E3 ubiquitin ligase MDM2. This document consolidates available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support research and development efforts in targeted protein degradation.

Core Concept: MDM2 Self-Degradation

PROTAC MDM2 Degrader-1 is a homo-PROTAC, a class of molecules that recruits the E3 ligase activity of a target protein to induce its own ubiquitination and subsequent degradation by the proteasome. In this case, the degrader is composed of two MDM2 inhibitor moieties joined by a chemical linker. This design facilitates the dimerization of two MDM2 molecules, leading to their proximity-induced self-ubiquitination and degradation. This "suicide" mechanism not only reduces the levels of MDM2 but also leads to the stabilization and activation of the tumor suppressor protein p53, a key downstream target of MDM2.

Signaling Pathway of MDM2 and p53

The MDM2-p53 signaling pathway is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. MDM2 is the primary negative regulator of p53, targeting it for ubiquitination and proteasomal degradation. PROTAC MDM2 Degrader-1 disrupts this interaction by inducing the degradation of MDM2 itself.

Physicochemical Properties and Technical Guide for PROTAC MDM2 Degrader-1

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for "PROTAC MDM2 Degrader-1" (CAS No. 2249944-98-5). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development who are interested in targeted protein degradation, specifically focusing on the MDM2-p53 axis.

Core Physicochemical Properties

"PROTAC MDM2 Degrader-1" is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the MDM2 protein. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2249944-98-5 | |

| Molecular Formula | C₇₄H₈₄Cl₄N₁₀O₁₃ | [1] |

| Molecular Weight | 1463.33 g/mol | [1] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | [2] |

| InChI Key | AQFZQNOXRSZHMG-PQMVWXROSA-N | [1] |

| Chemical Name | 2-{4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-[4-methoxy-2-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-imidazole-1-carbonyl]-2-oxopiperazin-1-yl}-N-[3-(2-{2-[3-(2-{4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-[4-methoxy-2-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-imidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetamido)propoxy]ethoxy}ethoxy)propyl]acetamide | [1] |

Mechanism of Action

"PROTAC MDM2 Degrader-1" functions as a heterobifunctional molecule. It is composed of a ligand that binds to the MDM2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. By simultaneously binding to both MDM2 and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to ubiquitinate MDM2, marking it for degradation by the proteasome. The degradation of MDM2 leads to the stabilization and accumulation of the tumor suppressor protein p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3]

Experimental Protocols

Detailed experimental data for "PROTAC MDM2 Degrader-1" is not extensively available in peer-reviewed literature. However, based on studies of structurally related and potent MDM2 degraders like MD-224, the following protocols can be adapted to characterize its biological activity.[4]

Synthesis

The synthesis of MDM2 PROTACs generally involves a multi-step process. A common strategy is the amide condensation reaction between a linker-modified E3 ligase ligand and a potent MDM2 inhibitor.[4]

In Vitro Cell-Based Assays

This assay is crucial to confirm the on-target activity of the PROTAC.

Protocol Outline:

-

Cell Culture: Culture human cancer cell lines with wild-type p53 (e.g., RS4;11, A549) in appropriate media.

-

Treatment: Treat cells with increasing concentrations of "PROTAC MDM2 Degrader-1" for various time points (e.g., 2, 4, 8, 12, 24 hours).

-

Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

To assess the anti-proliferative effect of the degrader.

Protocol Outline:

-

Cell Seeding: Seed cells in 96-well plates.

-

Treatment: Treat cells with a serial dilution of "PROTAC MDM2 Degrader-1".

-

Incubation: Incubate for a specified period (e.g., 72 hours).

-

Assay: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

-

Data Analysis: Calculate IC₅₀ values from the dose-response curves.

Quantitative Biological Data (Reference Data for a Related Compound)

| Assay | Cell Line | Value (MD-224) | Reference |

| IC₅₀ (Cell Growth) | RS4;11 | 1.5 nM | [4] |

| DC₅₀ (MDM2 Degradation) | RS4;11 | < 1 nM (at 2h) | [4] |

In Vivo Studies (General Protocol)

Xenograft tumor models are typically used to evaluate the in vivo efficacy of MDM2 degraders.

Protocol Outline:

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., RS4;11) into immunodeficient mice.

-

Treatment Initiation: Once tumors reach a specified volume, randomize mice into treatment and vehicle control groups.

-

Dosing: Administer "PROTAC MDM2 Degrader-1" via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested to assess target engagement and downstream effects (e.g., MDM2 degradation, p53 accumulation) by Western blot or immunohistochemistry.

Disclaimer: This document is intended for research purposes only. The provided protocols are general guidelines and should be optimized for specific experimental conditions. The biological data for MD-224 is presented for reference and may not be representative of the activity of "PROTAC MDM2 Degrader-1".

References

Methodological & Application

Application Notes and Protocols for PROTAC MDM2 Degrader-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PROTAC MDM2 Degrader-1 in cell culture experiments. This document includes an overview of the underlying signaling pathway, the mechanism of action of the degrader, detailed experimental protocols, and a summary of its effects on various cancer cell lines.

Introduction

PROTAC MDM2 Degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed and negatively regulates the tumor suppressor protein p53 by targeting it for proteasomal degradation. By degrading MDM2, this PROTAC stabilizes p53, leading to the activation of downstream tumor-suppressive pathways, including cell cycle arrest and apoptosis. This makes PROTAC MDM2 Degrader-1 a promising therapeutic agent for cancers with wild-type p53.

Signaling Pathway

The MDM2-p53 signaling pathway is a critical cellular axis that governs cell fate in response to stress signals. Under normal physiological conditions, MDM2 keeps p53 levels low through continuous ubiquitination and proteasomal degradation. However, upon cellular stress, such as DNA damage, this interaction is disrupted, allowing p53 to accumulate and function as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis.[1][2][3]

References

- 1. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of MDM2 Degradation by PROTAC MDM2 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. "PROTAC MDM2 Degrader-1" is a heterobifunctional molecule designed to bring about the degradation of the E3 ubiquitin ligase MDM2, a key negative regulator of the p53 tumor suppressor.[1][2] By degrading MDM2, "PROTAC MDM2 Degrader-1" is expected to stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This application note provides a detailed protocol for the analysis of MDM2 degradation and subsequent p53 stabilization in A549 lung carcinoma cells using Western blot analysis.

Signaling Pathway of MDM2 Degradation by "PROTAC MDM2 Degrader-1"

"PROTAC MDM2 Degrader-1" functions by hijacking the cell's natural protein disposal machinery. The PROTAC molecule simultaneously binds to MDM2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of MDM2. Polyubiquitinated MDM2 is then recognized and degraded by the 26S proteasome. The degradation of MDM2 leads to the accumulation and activation of its primary substrate, the tumor suppressor p53.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for assessing the degradation of MDM2 and the stabilization of p53 in A549 cells treated with "PROTAC MDM2 Degrader-1".

References

Measuring p53 Activation Following PROTAC MDM2 Degrader-1 Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the activation of the p53 tumor suppressor protein following treatment with "PROTAC MDM2 Degrader-1". This document includes detailed protocols for key experiments, guidelines for data presentation, and visualizations of the underlying biological pathways and experimental workflows.

Introduction

The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress, thereby preventing the proliferation of damaged cells.[1][2][3][4] In many cancers, p53 is inactivated, often through its interaction with the Murine Double Minute 2 (MDM2) oncoprotein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus suppressing its tumor-suppressive functions.[1][5][6][7][8]

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins.[5][9] "PROTAC MDM2 Degrader-1" is designed to bring MDM2 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of MDM2.[6][9][10] The degradation of MDM2 alleviates the suppression of p53, leading to its accumulation and activation.[9][10][11] This activation of p53 can, in turn, induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[9][11]

Measuring the activation of p53 is therefore a critical step in evaluating the efficacy of "PROTAC MDM2 Degrader-1". This guide outlines the essential experiments to quantify p53 activation and its downstream effects.

Signaling Pathway and Experimental Overview

The degradation of MDM2 by "PROTAC MDM2 Degrader-1" initiates a signaling cascade that results in p53 activation and subsequent cellular responses. The following diagram illustrates this pathway and the key experimental readouts.

Caption: Signaling pathway of p53 activation by PROTAC MDM2 Degrader-1 and corresponding experimental readouts.

Experimental Protocols

Western Blotting for p53 and Downstream Targets

This protocol is for assessing the protein levels of MDM2, p53, and the p53 downstream target p21. A decrease in MDM2 levels and a corresponding increase in p53 and p21 protein levels are expected following treatment.

a. Experimental Workflow

Caption: Workflow for Western blot analysis.

b. Detailed Protocol

-

Cell Culture and Treatment: Seed cells (e.g., A549, a human lung carcinoma cell line with wild-type p53) in 6-well plates and allow them to adhere overnight. Treat cells with "PROTAC MDM2 Degrader-1" at various concentrations (e.g., 0.1, 1, 10 µM) and for different time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[12][13][14]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

c. Data Presentation

| Treatment Group | MDM2 Protein Level (Normalized to Control) | p53 Protein Level (Normalized to Control) | p21 Protein Level (Normalized to Control) |

| Vehicle Control | 1.00 | 1.00 | 1.00 |

| PROTAC (0.1 µM) | |||

| PROTAC (1 µM) | |||

| PROTAC (10 µM) |

Real-Time Quantitative PCR (RT-qPCR) for p53 Target Genes

This protocol measures the mRNA expression levels of p53 target genes, such as CDKN1A (p21) and BBC3 (PUMA), to assess the transcriptional activity of p53.

a. Experimental Workflow

Caption: Workflow for RT-qPCR analysis.

b. Detailed Protocol

-

Cell Culture and Treatment: Treat cells as described in the Western blotting protocol.

-

Total RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Real-Time qPCR: Perform real-time qPCR using a SYBR Green-based master mix and gene-specific primers.[15][16]

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

c. Data Presentation

| Treatment Group | CDKN1A (p21) mRNA Fold Change | BBC3 (PUMA) mRNA Fold Change |

| Vehicle Control | 1.0 | 1.0 |

| PROTAC (0.1 µM) | ||

| PROTAC (1 µM) | ||

| PROTAC (10 µM) |

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of p53 activation on cell cycle progression. An increase in the G1 or G2/M population is indicative of cell cycle arrest.[17][18][19][20][21]

a. Experimental Workflow

Caption: Workflow for cell cycle analysis.

b. Detailed Protocol

-

Cell Culture and Treatment: Treat cells as described previously.

-

Cell Harvesting and Washing: Harvest both adherent and floating cells, and wash them with PBS.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Propidium Iodide (PI) Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

c. Data Presentation

| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control | |||

| PROTAC (0.1 µM) | |||

| PROTAC (1 µM) | |||

| PROTAC (10 µM) |

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic cells following treatment. An increase in the Annexin V positive population indicates the induction of apoptosis.[22][23][24][25]

a. Experimental Workflow

Caption: Workflow for apoptosis assay.

b. Detailed Protocol

-

Cell Culture and Treatment: Treat cells as described previously.

-

Cell Harvesting and Washing: Harvest both adherent and floating cells and wash them with cold PBS.

-

Annexin V-FITC and PI Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Add more binding buffer to the cells and analyze them by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

c. Data Presentation

| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |

| Vehicle Control | |||

| PROTAC (0.1 µM) | |||

| PROTAC (1 µM) | |||

| PROTAC (10 µM) |

Conclusion

By following these detailed protocols, researchers can effectively measure the activation of p53 and its downstream consequences following treatment with "PROTAC MDM2 Degrader-1". The combination of Western blotting, RT-qPCR, and flow cytometry provides a comprehensive assessment of the molecular and cellular effects of this novel therapeutic agent. The structured presentation of quantitative data will facilitate clear interpretation and comparison of results.

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of P53 mutations and their expression in 56 colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 9. What are MDM2 degraders and how do they work? [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. p53 Western blot [bio-protocol.org]

- 13. pubcompare.ai [pubcompare.ai]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. P53-M Real-Time PCR Array for Multi-Gene Expression Profiling and Microarray Data Validation: RT2 Profiler PCR Array - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 20. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]

- 21. corefacilities.iss.it [corefacilities.iss.it]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RO [thermofisher.com]

- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 25. kumc.edu [kumc.edu]

Application Notes and Protocols for In Vivo Xenograft Studies of PROTAC MDM2 Degrader-1

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for evaluating "PROTAC MDM2 Degrader-1" in xenograft models. The protocols are based on established methodologies for similar MDM2-targeting PROTACs.

Introduction

Murine double minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressive functions.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.[3][4][5] "PROTAC MDM2 Degrader-1" is a hypothetical, representative PROTAC designed to specifically target MDM2 for degradation, thereby reactivating p53 and inducing apoptosis in cancer cells.[6][7] This document outlines the in vivo experimental design for assessing its anti-tumor efficacy in xenograft models.

Signaling Pathway of MDM2 Degradation